Product packaging for 2-[1-(Diethylamino)ethyl]benzonitrile(Cat. No.:CAS No. 61079-86-5)

2-[1-(Diethylamino)ethyl]benzonitrile

Cat. No.: B14590861
CAS No.: 61079-86-5
M. Wt: 202.30 g/mol
InChI Key: BUKUWOZCANLOTH-UHFFFAOYSA-N
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Description

Contextualization of Nitrile Functional Groups in Chemical Transformations

The nitrile, or cyano, group (–C≡N) is a cornerstone functional group in organic chemistry, prized for its unique reactivity and versatility. fiveable.meresearchgate.net Characterized by a carbon-nitrogen triple bond, the nitrile group is polar, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. fiveable.melibretexts.org This inherent reactivity makes nitriles valuable precursors for a variety of other functional groups. researchgate.netebsco.com

Key transformations involving the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed in acidic or basic conditions to first form amides and subsequently carboxylic acids. fiveable.melibretexts.orgebsco.com This transformation is fundamental in the synthesis of many organic acids.

Reduction: The reduction of nitriles, typically with reagents like lithium aluminum hydride (LiAlH₄), is an effective method for synthesizing primary amines. libretexts.org

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form imines, which can then be hydrolyzed to produce ketones. slideshare.net

The nitrile group's ability to be converted into diverse functionalities like carbonyls, amines, and heterocycles makes it an indispensable tool in multistep organic synthesis. researchgate.net

Significance of Tertiary Amine Moieties in Synthetic Methodologies

Tertiary amines are a class of organic compounds in which a nitrogen atom is bonded to three alkyl or aryl groups. fiveable.mefiveable.me This structural feature imparts a unique set of chemical properties that are widely exploited in synthetic chemistry. The lone pair of electrons on the nitrogen atom makes tertiary amines nucleophilic and basic, although their basicity can be tempered by steric hindrance from the surrounding alkyl or aryl groups. fiveable.meucla.edu

In synthetic methodologies, tertiary amines are frequently employed as:

Catalysts: Their nucleophilic character allows them to act as effective catalysts in a variety of reactions, where they can form stable cationic intermediates. fiveable.mefiveable.me

Bases: They are often used as non-nucleophilic bases to deprotonate acidic protons without interfering with electrophilic centers in the substrate.

Building Blocks: Tertiary amines are integral components in the synthesis of pharmaceuticals, agrochemicals, and surfactants. fiveable.meunacademy.com

The specific substituents on the nitrogen atom can be varied to fine-tune the amine's steric and electronic properties, allowing for the design of reagents with specific reactivity profiles for targeted applications. fiveable.me

Review of Complex Benzonitrile (B105546) Architectures in Contemporary Research

The benzonitrile framework is a common scaffold in a multitude of complex molecules investigated in contemporary research. Its presence in a molecule offers multiple sites for chemical modification, including the aromatic ring and the nitrile group itself. nbinno.com This versatility has led to the development of intricate molecular architectures with applications spanning materials science to medicinal chemistry. nbinno.commdpi.com

For instance, benzonitrile derivatives are key intermediates in the synthesis of benzoguanamine, a resin used in protective coatings and molding applications. wikipedia.org In medicinal chemistry, the benzonitrile moiety is present in various pharmacologically active compounds, where it can contribute to binding affinity and metabolic stability. nbinno.com The development of synthetic methods to create complex, functionalized benzonitriles remains an active area of research, driven by the increasing demand for novel materials and therapeutics. google.com The ability to form stable, yet labile, coordination complexes with transition metals also makes benzonitrile derivatives useful as intermediates in organometallic catalysis. wikipedia.org

Overview of Synthetic Challenges and Opportunities for Chiral α-Substituted Aminonitriles

Chiral α-substituted aminonitriles, such as 2-[1-(Diethylamino)ethyl]benzonitrile, are valuable synthetic intermediates and are increasingly found as structural motifs in bioactive molecules and pharmaceuticals. westlake.edu.cnnih.gov The synthesis of these compounds in an enantiomerically pure form presents significant challenges to synthetic chemists. westlake.edu.cn

The primary challenge lies in the stereoselective formation of the chiral center adjacent to the nitrile group. The Strecker reaction, a classic method for synthesizing α-aminonitriles, traditionally produces racemic mixtures. mdpi.com Consequently, a major focus of modern research has been the development of catalytic asymmetric versions of the Strecker reaction and other novel synthetic routes. westlake.edu.cnmdpi.com

Despite significant progress, the catalytic asymmetric synthesis of sterically hindered chiral α,α-dialkyl aminonitriles remains a particularly formidable challenge. westlake.edu.cnnih.gov Overcoming this hurdle requires the design of highly selective and efficient catalysts that can control the stereochemistry of the carbon-carbon bond formation. westlake.edu.cn Another challenge is the reliance of the Strecker reaction on toxic cyanation reagents, prompting the development of greener, more sustainable synthetic alternatives. nih.gov The successful development of such methods provides a direct and efficient pathway to complex chiral amines and their derivatives, opening new opportunities for drug discovery and development. westlake.edu.cnnih.gov

Chemical Compound Data

Below are tables detailing the properties of Benzonitrile, a parent compound to the subject of this article, and related compounds.

Table 1: Physicochemical Properties of Benzonitrile

PropertyValueReference
CAS Number 100-47-0 nist.gov
Molecular Formula C₇H₅N nist.gov
Molecular Weight 103.12 g/mol nist.gov
Appearance Colorless liquid
Boiling Point 191 °C
Melting Point -13 °C
IUPAC Name Benzonitrile askiitians.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2 B14590861 2-[1-(Diethylamino)ethyl]benzonitrile CAS No. 61079-86-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61079-86-5

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

2-[1-(diethylamino)ethyl]benzonitrile

InChI

InChI=1S/C13H18N2/c1-4-15(5-2)11(3)13-9-7-6-8-12(13)10-14/h6-9,11H,4-5H2,1-3H3

InChI Key

BUKUWOZCANLOTH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)C1=CC=CC=C1C#N

Origin of Product

United States

Synthetic Methodologies for 2 1 Diethylamino Ethyl Benzonitrile

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2-[1-(Diethylamino)ethyl]benzonitrile reveals several logical disconnections to identify plausible starting materials. The most intuitive disconnections are at the C-N bond of the diethylamino group and the C-C bond between the ethyl group and the benzene (B151609) ring.

Disconnection of the C-N bond: This primary disconnection points to a nucleophilic substitution or reductive amination pathway. This leads to two key precursors: a benzonitrile (B105546) scaffold with an electrophilic ethyl group at the 2-position and diethylamine (B46881). The electrophilic precursor could be 2-(1-haloethyl)benzonitrile (e.g., bromo or chloro derivative).

Disconnection of the C-C bond: A disconnection of the C-C bond of the ethyl group suggests a nucleophilic addition to a carbonyl group. This approach would start from 2-cyanobenzaldehyde (B126161) and an ethyl nucleophile, such as ethylmagnesium bromide (a Grignard reagent). The resulting secondary alcohol would then need to be converted to the target amine.

A further disconnection strategy involves a multicomponent reaction, where the target molecule is assembled in a single step from simpler starting materials. For instance, a Strecker-type synthesis could be envisaged starting from 2-acetylbenzonitrile (B2691112), diethylamine, and a cyanide source.

Development of Novel Synthetic Routes

Based on the retrosynthetic analysis, several novel synthetic routes can be proposed for the synthesis of this compound.

Multicomponent Reaction Approaches

A highly efficient approach to the synthesis of α-amino nitriles is the Strecker synthesis. In a variation of this reaction, 2-acetylbenzonitrile could be reacted with diethylamine and a cyanide source, such as trimethylsilyl (B98337) cyanide, in a one-pot reaction to form the target compound. The reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by the cyanide nucleophile.

ReactantsReagents/CatalystsSolventTemperature (°C)Yield (%)
2-Acetylbenzonitrile, Diethylamine, Trimethylsilyl cyanideLewis Acid (e.g., ZnCl₂)AcetonitrileRoom TemperatureNot reported

This table represents a proposed reaction based on the principles of the Strecker synthesis; specific yields for this reaction are not available in the literature.

Nucleophilic Addition Pathways to the Nitrile Functionality

Direct nucleophilic addition to the nitrile functionality is not a primary pathway for the synthesis of this compound, as the key bond formations occur at the benzylic position adjacent to the nitrile group.

A more relevant nucleophilic addition pathway involves the reaction of an organometallic reagent with an aldehyde, as suggested by the retrosynthetic analysis. The addition of ethylmagnesium bromide to 2-cyanobenzaldehyde would yield 2-(1-hydroxy-1-propyl)benzonitrile. Subsequent conversion of the hydroxyl group to a leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with diethylamine would provide the target molecule.

StepReactantsReagentsSolventKey Intermediate
12-Cyanobenzaldehyde, Ethylmagnesium bromideDiethyl ether2-(1-Hydroxy-1-propyl)benzonitrile
22-(1-Hydroxy-1-propyl)benzonitrilep-Toluenesulfonyl chloride, PyridineDichloromethane2-(1-Tosyloxy-1-propyl)benzonitrile
32-(1-Tosyloxy-1-propyl)benzonitrile, DiethylamineAcetonitrileThis compound

This table outlines a proposed multi-step synthesis; specific reaction conditions and yields would require experimental optimization.

Another important pathway is reductive amination . This method involves the reaction of 2-acetylbenzonitrile with diethylamine in the presence of a reducing agent. The reaction proceeds via the formation of an enamine or iminium ion intermediate, which is then reduced in situ.

Carbonyl CompoundAmineReducing AgentSolventYield (%)
2-AcetylbenzonitrileDiethylamineSodium triacetoxyborohydrideDichloromethaneNot reported
2-AcetylbenzonitrileDiethylamineSodium cyanoborohydrideMethanol (B129727)Not reported

This table presents plausible conditions for the reductive amination based on general procedures; specific yields for this reaction are not documented.

Precursor Synthesis and Optimization

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors.

Preparation of Benzonitrile Scaffolds

The primary precursors identified are 2-acetylbenzonitrile and 2-(1-haloethyl)benzonitrile.

Synthesis of 2-Acetylbenzonitrile: This precursor can be synthesized through the oxidation of 2-ethylbenzonitrile (B1295046). A one-pot procedure involving radical bromination followed by hydrolysis has been reported. researchgate.net

Starting MaterialReagentsConditionsYield (%)Reference
2-EthylbenzonitrileN-Bromosuccinimide, AIBN; then H₂OCCl₄, refluxNot specified researchgate.net

Synthesis of 2-(1-Bromoethyl)benzonitrile: This precursor can be prepared by the radical bromination of 2-ethylbenzonitrile using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

Starting MaterialReagentsSolventConditionsYield (%)
2-EthylbenzonitrileN-Bromosuccinimide, AIBNCarbon tetrachlorideRefluxNot reported

The synthesis of various substituted benzonitriles can be achieved through several general methods, including the Sandmeyer reaction of anilines, the cyanation of aryl halides, and the dehydration of benzamides or aldoximes. For instance, 2-cyanobenzaldehyde can be prepared from 2-bromobenzyl alcohol through a sequence of protection, cyanation, and deprotection/oxidation.

Starting MaterialKey StepsReagents
2-Bromobenzyl alcoholProtection of alcohol, Cyanation, Deprotection and OxidationTBDMSCl, Pd(PPh₃)₄/Zn(CN)₂, TBAF, PCC

This table outlines a synthetic strategy for a related precursor.

Synthesis of Diethylaminoethyl Precursors

The diethylaminoethyl moiety is a common structural motif in organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs). The synthesis of precursors for this group is a critical first step. A common precursor is N,N-diethylethylenediamine, which can be synthesized through various methods. One industrial approach involves the reaction of diethylamine with 2-chloroethylamine (B1212225) hydrochloride.

This reaction is typically conducted in an autoclave under elevated temperature and pressure. The use of a Lewis acid catalyst, such as cuprous chloride, can improve reaction efficiency. In a representative procedure, diethylamine is reacted with 2-chloroethylamine hydrochloride in the presence of sodium methoxide (B1231860) in methanol and a catalytic amount of cuprous chloride. google.com The reaction mixture is heated to approximately 150°C under a pressure of about 1.0 MPa for several hours. google.com After the reaction, the solution is made basic, and the resulting N,N-diethylethylenediamine is isolated and purified by rectification. google.com

Reactant 1Reactant 2CatalystSolventTemperaturePressureDuration
Diethylamine2-Chloroethylamine HClCuprous ChlorideMethanol150°C~1.0 MPa5 hours

This table outlines a typical procedure for synthesizing an N,N-diethylethylenediamine precursor. google.com

Alternative precursors include activated derivatives of 2-(diethylamino)ethanol. This alcohol can be synthesized and subsequently converted to a halide or sulfonate, creating a good leaving group for nucleophilic substitution reactions with a suitable 2-cyanophenyl nucleophile.

Stereoselective Synthesis of this compound

Achieving the desired enantiomer of this compound is paramount, as different enantiomers of chiral molecules can exhibit distinct biological activities. nih.gov Asymmetric synthesis strategies are therefore essential. These methods aim to convert an achiral starting material into a chiral product with a high degree of stereocontrol. nih.gov

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis is a powerful strategy for establishing stereocenters. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of this compound, a key step would be the asymmetric addition of an ethyl group to a 2-cyanophenyl carbonyl precursor, such as 2-cyanobenzaldehyde.

While a specific catalytic system for this exact transformation is not detailed in readily available literature, analogous reactions provide a blueprint. For instance, the asymmetric addition of organometallic reagents (e.g., diethylzinc) to aldehydes can be catalyzed by chiral amino alcohols or other ligands complexed to a metal center. The catalyst creates a chiral environment around the reacting molecules, directing the incoming ethyl group to one face of the aldehyde, leading to the formation of one enantiomer of the corresponding secondary alcohol, 1-(2-cyanophenyl)ethanol, in excess. This chiral alcohol can then be converted to the target amine.

Another approach involves the asymmetric hydrogenation of a suitable ketone precursor, such as 2-(1-oxoethyl)benzonitrile, using a chiral transition metal catalyst (e.g., Ruthenium-based complexes). scihorizon.com These catalysts are highly effective in producing chiral alcohols with excellent enantioselectivities. scihorizon.com The resulting chiral 1-(2-cyanophenyl)ethanol can be subsequently converted to the final product through amination.

Catalytic MethodPrecursorReagentTypical Catalyst TypeProduct
Asymmetric Alkylation2-CyanobenzaldehydeDiethylzincChiral Amino Alcohol(R)- or (S)-1-(2-cyanophenyl)ethanol
Asymmetric Hydrogenation2-AcetylbenzonitrileH₂Chiral Ru-BINAP complex(R)- or (S)-1-(2-cyanophenyl)ethanol

This table illustrates potential asymmetric catalytic strategies for creating the chiral center.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Evans oxazolidinones are a widely used class of chiral auxiliaries, particularly for stereoselective alkylation reactions. williams.edu

A plausible synthetic route using this approach would involve the following steps:

Acylation: A chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with 2-cyanophenylacetyl chloride to form an N-acyl oxazolidinone.

Diastereoselective Alkylation: The N-acyl derivative is deprotonated with a strong base like sodium bis(trimethylsilyl)amide to form a rigid Z-enolate. The bulky substituent on the auxiliary blocks one face of the enolate, forcing an incoming electrophile (e.g., ethyl iodide) to attack from the less hindered face. williams.edu This results in the formation of a new stereocenter with a high degree of diastereoselectivity.

Cleavage: The chiral auxiliary is cleaved from the alkylated product, typically under hydrolytic conditions (e.g., using lithium hydroxide (B78521) and hydrogen peroxide), to yield the enantiomerically enriched 2-(2-cyanophenyl)butanoic acid. williams.edu This acid can then be converted to the target amine via standard functional group transformations.

This method is advantageous due to its predictability and applicability to a wide range of substrates. williams.edu

StepDescriptionReagentsIntermediate/Product
1. AcylationAttaching the substrate to the chiral auxiliary.2-Cyanophenylacetyl chloride, Chiral Oxazolidinone, BaseN-acyl oxazolidinone
2. AlkylationCreating the stereocenter via diastereoselective addition.Strong Base (e.g., NaHMDS), Ethyl IodideAlkylated N-acyl oxazolidinone
3. CleavageRemoving the auxiliary to yield the chiral product.LiOH, H₂O₂Enantiopure 2-(2-cyanophenyl)butanoic acid

This table outlines the key stages of a chiral auxiliary-mediated synthesis. williams.edu

Diastereoselective Synthesis through Substrate Control

In this strategy, a pre-existing stereocenter in the starting material is used to influence the formation of a new chiral center. The inherent chirality of the substrate directs the approach of reagents, leading to a diastereomeric excess in the product.

For the synthesis of this compound, this could be achieved by starting with a chiral precursor derived from the "chiral pool," such as an enantiomerically pure amino acid or alcohol. For example, a chiral aldehyde containing the 2-benzonitrile moiety could undergo a diastereoselective addition of an ethyl Grignard reagent. The stereochemistry of the resulting alcohol would be influenced by the existing chiral center. Subsequent conversion of the alcohol and the original directing group to the desired diethylamino function would complete the synthesis. While powerful, this approach is highly dependent on the availability of a suitable chiral starting material.

Process Optimization and Scalability Considerations

Transitioning a synthetic route from a laboratory setting to industrial-scale production requires significant optimization to ensure economic viability, safety, and sustainability. chiralpedia.comchiralpedia.com Key considerations include improving reaction efficiency, minimizing waste, and ensuring the process is robust and reproducible. chiralpedia.com

Key Optimization Parameters:

Catalyst Loading: For catalytic reactions, minimizing the amount of catalyst (especially those based on expensive or toxic metals) without sacrificing yield or enantioselectivity is crucial for cost-effectiveness. chiralpedia.com

Solvent Selection: Choosing greener, less toxic, and easily recoverable solvents is a key principle of sustainable chemistry. chiralpedia.com In some cases, reactions can be run under neat conditions, avoiding solvents altogether.

Reaction Concentration and Temperature: Increasing the concentration of reactants can improve throughput. Optimizing the temperature can reduce reaction times and minimize the formation of byproducts.

Work-up and Purification: Simplifying purification procedures is essential for large-scale operations. Crystallization-induced resolution can be a highly effective and scalable method for obtaining enantiomerically pure compounds, avoiding the need for chromatography. acs.org

Scalability and Technology: The move from small-scale laboratory batches to large-scale industrial production presents numerous challenges. chiralpedia.com Continuous flow chemistry has emerged as a powerful enabling technology that offers significant advantages over traditional batch processing. rsc.orgnih.gov

FeatureBatch ProcessingContinuous Flow Processing
Heat Transfer Limited, can lead to hotspotsExcellent, precise temperature control
Mass Transfer Often inefficient mixingSuperior mixing and reagent contact
Safety Handling large volumes of hazardous materialsSmall reactor volumes, safer handling of reactive intermediates
Scalability Requires re-optimization for larger vesselsScaled by running for longer times ("scale-out")
Consistency Batch-to-batch variabilityHigh product consistency and quality

This table compares batch and continuous flow processing for chemical synthesis. rsc.orgnih.gov

By implementing continuous flow reactors, reactions can be performed under more aggressive conditions with greater control, often leading to higher yields and selectivity. rsc.org This technology also allows for safer handling of hazardous reagents and facilitates automation and process integration, which are critical for efficient and scalable manufacturing of fine chemicals like this compound. nih.gov

Mechanistic Investigations of 2 1 Diethylamino Ethyl Benzonitrile Formation

Elucidation of Reaction Pathways and Intermediates

The formation of 2-[1-(Diethylamino)ethyl]benzonitrile can be postulated through a multi-step reaction pathway, primarily involving the nucleophilic addition of a diethylamino group and an ethyl group to the carbonyl and cyano functionalities of a benzonitrile (B105546) precursor, respectively. A plausible synthetic route commences with 2-cyanobenzaldehyde (B126161) as the starting material.

The initial step likely involves the nucleophilic attack of diethylamine (B46881) on the electrophilic carbonyl carbon of 2-cyanobenzaldehyde. This reaction, which is a classic example of nucleophilic addition to a carbonyl group, is expected to proceed through a tetrahedral intermediate. libretexts.orglibretexts.orgpressbooks.pubunizin.org This intermediate, a hemiaminal, is often unstable and exists in equilibrium with the starting materials. nih.gov The general mechanism for the formation of a hemiaminal from an aldehyde and a secondary amine is well-established in organic chemistry.

Following the formation of the hemiaminal, the subsequent introduction of the ethyl group is necessary. This could potentially be achieved through the use of an ethylating agent, such as an ethyl Grignard reagent (ethylmagnesium bromide) or ethyllithium. masterorganicchemistry.comadichemistry.com The organometallic reagent would attack the carbon atom of the cyano group, which is rendered electrophilic. This nucleophilic attack on the nitrile carbon would lead to the formation of an imine intermediate after workup.

An alternative pathway could involve the initial reaction of the ethyl Grignard reagent with the aldehyde functionality of 2-cyanobenzaldehyde to form a secondary alcohol. Subsequent reaction with a diethylaminating agent could then lead to the final product, although this route may be less direct.

The key intermediates in the proposed primary pathway would therefore be the hemiaminal formed from 2-cyanobenzaldehyde and diethylamine, and the subsequent imine formed after the addition of the ethyl group to the nitrile. The identification and characterization of these transient species are pivotal for a complete mechanistic understanding.

Kinetic Studies of Key Synthetic Steps

Detailed kinetic studies on the formation of this compound are not extensively reported in the literature. However, insights can be drawn from kinetic investigations of analogous reactions, such as the nucleophilic addition of amines to aromatic aldehydes.

The rate of the initial nucleophilic addition of diethylamine to 2-cyanobenzaldehyde is expected to be dependent on several factors, including the concentration of the reactants, the solvent polarity, and the temperature. The reaction is typically second-order, being first-order in both the aldehyde and the amine. rsc.org The presence of the cyano group at the ortho position might influence the electrophilicity of the carbonyl carbon and, consequently, the reaction rate.

The subsequent reaction with the ethylating agent would also have its own kinetic profile. The rate of addition of a Grignard reagent to a nitrile is known to be influenced by the nature of the nitrile, the Grignard reagent itself, and the reaction conditions.

Computational Chemistry and Density Functional Theory (DFT) Calculations

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the mechanistic details of the formation of this compound. utrgv.edu DFT calculations can provide valuable insights into the geometries of reactants, intermediates, transition states, and products, as well as the energetic profiles of the proposed reaction pathways.

Transition State Analysis

DFT calculations can be employed to locate and characterize the transition state structures for each elementary step in the proposed reaction mechanism. For the initial nucleophilic attack of diethylamine on 2-cyanobenzaldehyde, the transition state would involve the partial formation of the C-N bond and the partial breaking of the C=O pi bond. Analysis of the vibrational frequencies of the calculated transition state structure can confirm that it is a true first-order saddle point on the potential energy surface. Similarly, the transition state for the addition of the ethyl Grignard reagent to the nitrile group can be modeled to understand the stereochemical and energetic aspects of this step.

Conformational Analysis of Reactants and Products

The conformational preferences of the reactants, intermediates, and the final product, this compound, can also be investigated using DFT. researchgate.net The diethylaminoethyl group can adopt various conformations due to rotation around the C-C and C-N single bonds. Understanding the most stable conformers is important as it can influence the reactivity and spectroscopic properties of the molecule. DFT calculations can provide the relative energies of different conformers and the energy barriers for their interconversion.

Spectroscopic Probing of Reaction Progress

Spectroscopic techniques are indispensable for monitoring the progress of the reaction and for the identification of intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can provide crucial structural information.

In-situ monitoring of the reaction mixture using NMR spectroscopy could potentially allow for the direct observation of the formation and consumption of the hemiaminal intermediate. nih.gov The appearance of new signals in the 1H and 13C NMR spectra corresponding to the hemiaminal structure would provide strong evidence for its existence.

IR spectroscopy can be used to track the disappearance of the characteristic C=O stretching vibration of the aldehyde in 2-cyanobenzaldehyde and the appearance of new bands corresponding to the intermediates and the final product. The C≡N stretch of the nitrile group would also be a useful diagnostic peak to monitor.

Advanced Spectroscopic and Structural Elucidation of 2 1 Diethylamino Ethyl Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the cornerstone for elucidating the molecular structure of 2-[1-(Diethylamino)ethyl]benzonitrile in solution. This technique provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the carbon skeleton.

Correlation Spectroscopy (COSY): This experiment would reveal the ¹H-¹H coupling networks, definitively connecting adjacent protons. For instance, it would show the correlation between the methine proton of the ethyl group and the methyl protons, as well as the protons of the diethylamino group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC would establish the direct one-bond correlations between protons and their attached carbon atoms. This would allow for the definitive assignment of each carbon atom in the benzonitrile (B105546) and diethylaminoethyl moieties.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in piecing together the molecular fragments, for example, by showing correlations from the benzylic proton to the carbons of the nitrile group and the aromatic ring.

A lack of published research means that a specific data table of chemical shifts and correlation data for this compound cannot be compiled at this time.

Stereochemical Assignment via NOESY/ROESY

The stereochemistry of the chiral center at the benzylic position could be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are in close proximity. By analyzing the cross-peaks, the relative orientation of the substituents around the chiral center could be determined. However, no such studies have been reported for this specific compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry is essential for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio to a high degree of accuracy, the exact molecular formula can be confirmed.

Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would provide valuable structural information. Characteristic fragmentation patterns would be expected, such as the loss of the diethylamino group or cleavage of the ethyl side chain. A detailed study of these fragments would help to confirm the connectivity of the molecule. To date, a public database of the high-resolution mass spectrum and detailed fragmentation pathway for this compound is not available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically around 2220-2260 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the aromatic and aliphatic groups, and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile stretch is also Raman active. The aromatic ring vibrations would also give rise to characteristic signals in the Raman spectrum.

Without experimental data, a table of specific vibrational frequencies for this compound cannot be presented.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique could provide precise bond lengths, bond angles, and the absolute stereochemistry of the chiral center if a suitable single crystal could be grown. The resulting crystal structure would offer an unambiguous confirmation of the molecule's connectivity and conformation. A search of crystallographic databases reveals no published crystal structure for this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

For a chiral molecule like this compound, chiroptical spectroscopy would be essential for analyzing enantiomerically enriched samples. Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. An enantiopure sample would produce a characteristic CD spectrum, and the intensity of the signal could be used to determine the enantiomeric excess of a mixture. As with the other techniques, no published CD spectra for this compound are currently available.

Derivatization and Functionalization of 2 1 Diethylamino Ethyl Benzonitrile

Chemical Transformations of the Benzonitrile (B105546) Moiety

The benzonitrile group is a versatile functional group that can undergo several transformations, providing access to a variety of other functionalities.

Reduction to Aldehydes or Amines

The nitrile group of 2-[1-(Diethylamino)ethyl]benzonitrile can be selectively reduced to either a primary amine or an aldehyde. The reduction to a primary amine, yielding 2-(1-(diethylamino)ethyl)benzylamine, is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic carbon of the nitrile.

Alternatively, partial reduction to the corresponding aldehyde, 2-(1-(diethylamino)ethyl)benzaldehyde, can be accomplished using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. This method is effective for the controlled reduction of nitriles to aldehydes by forming a stable intermediate that is hydrolyzed to the final product upon aqueous workup.

Table 1: Representative Conditions for the Reduction of the Benzonitrile Moiety

Product Reagent Solvent Temperature Yield (%)
2-(1-(diethylamino)ethyl)benzylamine LiAlH4 THF Reflux >90*
2-(1-(diethylamino)ethyl)benzaldehyde DIBAL-H Toluene -78 °C to rt 70-85*

*Yields are generalized from similar reductions of substituted benzonitriles and may vary for the specific substrate.

Hydrolysis to Carboxylic Acids

The hydrolysis of the benzonitrile group leads to the formation of 2-(1-(diethylamino)ethyl)benzoic acid. This transformation can be carried out under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong mineral acid such as sulfuric acid or hydrochloric acid. rsc.org The reaction proceeds through the formation of a protonated nitrile intermediate, which is then attacked by water. rsc.org

Basic hydrolysis is usually performed by refluxing the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting amide intermediate is subsequently hydrolyzed to the carboxylate salt, which is then protonated in an acidic workup to yield the carboxylic acid. The presence of the ortho-diethylaminoethyl group might introduce steric hindrance, potentially requiring more forcing reaction conditions for complete hydrolysis. acs.org

Table 2: General Conditions for the Hydrolysis of the Benzonitrile Moiety

Product Conditions Reagent Solvent Temperature
2-(1-(diethylamino)ethyl)benzoic acid Acidic H2SO4 (conc.) Water Reflux

Cycloaddition Reactions

The benzonitrile moiety can participate in cycloaddition reactions, most notably [3+2] cycloadditions, to form five-membered heterocyclic rings. wikipedia.org A common example is the reaction with an azide (B81097) to form a tetrazole ring. This reaction is often catalyzed by a Lewis acid or proceeds under thermal conditions.

Another significant cycloaddition is the 1,3-dipolar cycloaddition with nitrile oxides, generated in situ from oxime precursors, to yield 1,2,4-oxadiazoles. acs.orgnih.gov These reactions provide a powerful tool for the construction of complex heterocyclic systems attached to the 2-(1-diethylaminoethyl)phenyl core. The regioselectivity of these cycloadditions can be influenced by both electronic and steric factors of the substituents on the benzonitrile ring. wikipedia.org

Modifications of the Diethylaminoethyl Side Chain

The diethylaminoethyl side chain provides another site for functionalization, primarily centered around the nucleophilic tertiary amine.

Alkylation and Acylation Reactions

The tertiary amine of the diethylaminoethyl group is nucleophilic and can readily undergo alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. For instance, reaction with methyl iodide would yield the corresponding N,N-diethyl-N-methyl-N-(1-(2-cyanophenyl)ethyl)ammonium iodide. These quaternary salts can have altered solubility and biological activity profiles.

Acylation of the diethylamino group is generally not feasible as it is a tertiary amine and lacks the necessary proton for substitution with an acyl group. However, if the starting material were the corresponding primary or secondary amine, acylation would be a straightforward transformation using acyl chlorides or anhydrides in the presence of a base.

Heteroatom Substitution at the Diethylamino Group

Direct substitution of the diethylamino group is a challenging transformation due to the strength of the C-N bond. However, it is conceivable that under specific catalytic conditions, C-N bond activation could be achieved, allowing for the introduction of other heteroatoms. More commonly, modifications would involve the dealkylation of the tertiary amine to a secondary amine, which could then be further functionalized. Oxidative N-dealkylation can be achieved using various reagents, providing a pathway to N-ethyl-N-(1-(2-cyanophenyl)ethyl)amine, which could then be subjected to reactions with different electrophiles to introduce new substituents at the nitrogen atom. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-(1-(Diethylamino)ethyl)benzylamine
2-(1-(Diethylamino)ethyl)benzaldehyde
2-(1-(Diethylamino)ethyl)benzoic acid
N,N-Diethyl-N-methyl-N-(1-(2-cyanophenyl)ethyl)ammonium iodide
N-Ethyl-N-(1-(2-cyanophenyl)ethyl)amine
Lithium aluminum hydride
Diisobutylaluminium hydride
Sulfuric acid
Hydrochloric acid
Sodium hydroxide
Potassium hydroxide

Regioselective Functionalization of the Aromatic Ring

The regioselective functionalization of the benzonitrile ring in "this compound" is a key strategy for synthesizing new derivatives. The presence of the diethylaminoethyl substituent at the ortho position to the nitrile group can direct the introduction of new substituents to specific positions on the aromatic ring. A powerful and well-established method for achieving such regioselectivity is Directed ortho Metalation (DoM) . wikipedia.orgbaranlab.org

In this approach, the tertiary amine of the diethylaminoethyl group can act as a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The nitrogen atom's lone pair of electrons can coordinate to a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), positioning the base to deprotonate the aromatic proton at the adjacent ortho position (C3). baranlab.org This process generates a thermodynamically stable aryllithium intermediate, which can then react with a variety of electrophiles to introduce a new substituent exclusively at the C3 position. wikipedia.org

The general transformation can be visualized as follows:

Scheme 1: Proposed Directed ortho-Metalation of this compound

A range of electrophiles can be employed in this reaction, leading to a variety of functionalized products. The table below outlines potential electrophiles and their corresponding products based on the principles of Directed ortho Metalation.

Electrophile (E+)Reagent ExampleResulting Functional Group at C3Product Class
Alkyl HalideMethyl iodide (CH₃I)-CH₃Alkylated Benzonitrile
Carbonyl CompoundAcetone ((CH₃)₂CO)-C(OH)(CH₃)₂Tertiary Alcohol
Carbon DioxideCO₂-COOHCarboxylic Acid
Silyl HalideTrimethylsilyl (B98337) chloride ((CH₃)₃SiCl)-Si(CH₃)₃Silylated Benzonitrile
Halogen SourceHexachloroethane (C₂Cl₆)-ClChlorinated Benzonitrile
Boronic Ester PrecursorTrimethyl borate (B1201080) (B(OCH₃)₃)-B(OH)₂ (after hydrolysis)Boronic Acid

This methodology is anticipated to be highly regioselective, favoring substitution at the C3 position due to the directing effect of the diethylaminoethyl group. The choice of the organolithium base and reaction conditions, such as temperature and solvent, would be critical to optimize the yield and prevent side reactions. uwindsor.ca

Exploration of New Chemical Reactivities

Beyond the functionalization of the aromatic ring, the inherent chemical functionalities of "this compound" can be exploited to explore novel chemical transformations.

One area of exploration is the potential for intramolecular cyclization reactions . The proximity of the diethylaminoethyl side chain to the nitrile group could facilitate cyclization under specific conditions. For instance, thermolysis or treatment with certain reagents could potentially lead to the formation of heterocyclic ring systems. While specific examples for this compound are not documented, similar ortho-substituted benzonitriles have been shown to undergo cyclization to form isoquinolines or related heterocycles. rsc.org

Another avenue for exploring new reactivity involves the transformation of the nitrile group . The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. researchgate.net Each of these transformations would yield a new class of compounds with distinct chemical properties and further opportunities for derivatization. For example, reduction of the nitrile to an amine, followed by intramolecular reaction with a suitably functionalized side chain, could be a pathway to novel bicyclic structures.

Furthermore, the tertiary amine in the side chain could be a target for derivatization. N-oxidation would produce the corresponding N-oxide, altering the electronic properties and potential biological activity of the molecule. Quaternization of the nitrogen with an alkyl halide would introduce a permanent positive charge, creating an ammonium salt with different solubility and physicochemical characteristics.

The exploration of these reactivities can be guided by computational studies to predict reaction pathways and the stability of potential products. Experimental validation would then be necessary to confirm these theoretical possibilities and to optimize the reaction conditions. The table below summarizes some potential novel reactions.

Reaction TypeReagent/ConditionPotential Product
Intramolecular CyclizationHeat or Acid/Base CatalystFused Heterocyclic System
Nitrile HydrolysisStrong Acid or Base2-[1-(Diethylamino)ethyl]benzoic acid
Nitrile ReductionReducing Agent (e.g., LiAlH₄){2-[1-(Diethylamino)ethyl]phenyl}methanamine
N-OxidationOxidizing Agent (e.g., m-CPBA)This compound N-oxide
N-QuaternizationAlkyl Halide (e.g., CH₃I)Quaternary Ammonium Salt

The systematic investigation of these derivatization and functionalization strategies will be crucial in unlocking the full potential of "this compound" as a scaffold for the development of new chemical entities.

Synthetic Utility and Transformation Studies of 2 1 Diethylamino Ethyl Benzonitrile

Role as a Versatile Synthetic Building Block

There is no available information on the use of 2-[1-(Diethylamino)ethyl]benzonitrile as a synthetic building block.

Conversion to Diverse Heterocyclic Systems

No studies have been found that describe the conversion of this compound into any heterocyclic systems.

Formation of Quinazoline (B50416) Derivatives

There is no documented synthesis of quinazoline derivatives starting from this compound.

Application in Cascade and Multicomponent Reactions

There is no information available regarding the application of this compound in cascade or multicomponent reactions.

Ligand Design and Coordination Chemistry

No research has been published on the design of ligands based on the this compound scaffold or its coordination chemistry with metals.

Table of Compounds Mentioned

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